3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Overview
Description
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with two pyridine groups at the 3 and 6 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction could produce partially or fully reduced tetrazine derivatives.
Scientific Research Applications
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine involves its ability to participate in various chemical reactions due to the presence of the electron-deficient tetrazine ring. This ring can undergo cycloaddition reactions with electron-rich dienophiles, making it useful in bioorthogonal chemistry. The molecular targets and pathways involved depend on the specific application, such as targeting specific biomolecules in biological systems or catalyzing reactions in chemical processes .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(pyridin-2-yl)pyridazine: Similar structure but with a pyridazine ring instead of a tetrazine ring.
1,3-Di(2-pyridyl)benzene: Features a benzene ring substituted with two pyridine groups.
Uniqueness
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine is unique due to its tetrazine ring, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring selective and rapid chemical reactions, such as bioorthogonal chemistry and advanced material synthesis .
Properties
IUPAC Name |
3,6-dipyridin-2-yl-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBIRMIEJBPDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311116 | |
Record name | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-87-0 | |
Record name | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1671-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 238155 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1671-87-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pytz acts as a mild oxidizing agent for thiols, converting them to disulfides. [, ] This interaction involves pytz accepting electrons from the thiol, ultimately forming H2pytz. [, ] Pytz can oxidize two equivalents of thiol due to its ability to accept two electrons. [, ]
ANone: While the provided research excerpts don't delve into detailed spectroscopic data, the molecular formula for pytz is C12H8N6, and its molecular weight is 236.24 g/mol. For comprehensive spectroscopic data, a search in chemical databases or literature focusing on pytz synthesis and characterization would be necessary.
ANone: Pytz has demonstrated catalytic activity in several reactions:
- Oxidation of alcohols: Under visible light irradiation, pytz catalyzes the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. [, ] This reaction is tolerant of various functional groups, offering a mild and environmentally friendly alternative for alcohol oxidation. [, ]
- Sonogashira coupling: Palladium nanoparticles capped with pytz (TzPdNPs) catalyze the Sonogashira coupling of aryl halides in aqueous media. [] Notably, this method reduces homocoupling and operates under ligand- and copper-free conditions. []
- Amide bond formation: Pytz catalyzes the formation of amide bonds from thioacids and amines at room temperature, providing a metal-free approach for this important reaction. []
- Synthesis of benzimidazoles and benzothiazoles: Under visible light, pytz catalyzes the synthesis of 2-substituted benzimidazoles and benzothiazoles from aldehydes and o-phenylenediamine or o-aminothiophenol, respectively. [, ] This green chemistry approach utilizes a metal-free catalyst, visible light, and mild reaction conditions. [, ]
A: Pytz has shown compatibility with various functional groups, as observed in its catalytic applications. [, , ] Notably, it facilitates reactions in aqueous media, highlighting its stability and applicability in environmentally friendly conditions. [, , ]
A: Yes, pytz-capped palladium nanoparticles (TzPdNPs) demonstrated antibacterial activity against the Gram-positive bacterium Bacillus subtilis. [] Transmission electron microscopy revealed that TzPdNPs disrupted the bacterial cell wall, leading to leakage of intracellular contents. []
A: Pytz participates in inverse-electron demand Diels-Alder (iEDDA) reactions, a type of "click" reaction. For instance, highly norbornylated cellulose was modified using pytz in a copper-free iEDDA reaction. [] This reaction exhibited kinetics comparable to the azide-alkyne Huisgen cycloaddition but avoided the use of toxic copper catalysts. []
ANone: Pytz contributes to green chemistry in several ways:
- Metal-free catalysis: It enables various reactions to proceed without the need for transition metal catalysts, reducing the generation of potentially toxic waste. [, , , , ]
- Aqueous media compatibility: Its ability to function in water offers an environmentally benign alternative to traditional organic solvents. [, , ]
- Visible light activation: Utilizing visible light as an energy source reduces reliance on harsh reaction conditions and promotes sustainability. [, , , ]
ANone: Currently, the provided research excerpts do not discuss the environmental impact or degradation pathways of pytz. Dedicated ecotoxicological studies are needed to assess its potential environmental effects and develop appropriate mitigation strategies if necessary.
A: While direct biomedical applications are not mentioned in the provided research, the inhibition of Pseudomonas aeruginosa biofilm formation by pytz-capped silver nanoparticles (TzAgNPs) suggests potential in combating bacterial infections, particularly those associated with biofilms. []
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